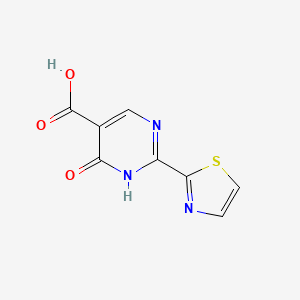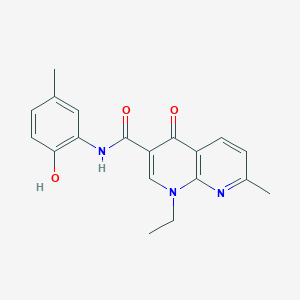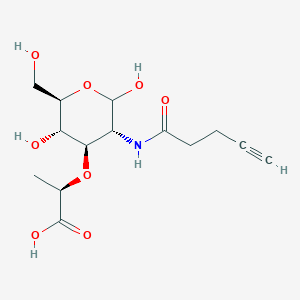
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a pyrazole derivative that has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. This compound has shown potential as an inhibitor of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also shown potential as an inhibitor of the NMDA receptor, which is involved in the pathogenesis of various neurological disorders. Another potential direction is the use of this compound as a tool to study protein-protein interactions and enzyme kinetics. This compound has been shown to have unique properties that make it a useful tool in biochemical and pharmacological research.
Synthesis Methods
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,2-trifluoroethylamine with ethyl 4,4,4-trifluoroacetoacetate to produce the intermediate compound, which is then reacted with hydrazine hydrate to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its ability to inhibit certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-14(2)7(16)6-5(12)3-13-15(6)4-8(9,10)11/h3H,4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRBWGNLRSJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S)-3-(methylsulfonyl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2951169.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)
![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2951178.png)


![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)
